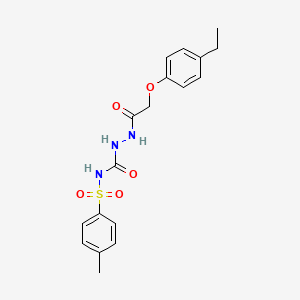
1-(2-(4-Ethylphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Semicarbazides and their derivatives have been explored for their antimicrobial properties. For example, studies have demonstrated the synthesis of various semicarbazones and thiosemicarbazones with significant antimicrobial activities against pathogenic strains (El‐Emary, Al-muaikel, & Moustafa, 2002); (Raja, Agarwal, Mahajan, Pandeya, & Ananthan, 2010).
Analgesic and Anti-inflammatory Applications
Research has also highlighted the potential of semicarbazide derivatives in mediating analgesic and anti-inflammatory effects, indicating their relevance in developing therapeutic agents (Rineh, Mahmoodi, Abdollahi, Foroumadi, Sorkhi, & Shafiee, 2007); (Virmani & Hussain, 2014).
Anticonvulsant Effects
The anticonvulsant activities of semicarbazide derivatives have been documented, suggesting their potential use in epilepsy treatment. Studies show that specific semicarbazones exhibit greater protection from seizures compared to standard treatments (Shafiee, Rineh, Kebriaeezadeh, Foroumadi, Sheibani, & Afarinesh, 2009).
Pharmacological Evaluations
Semicarbazide derivatives have been evaluated for various pharmacological effects, including their action on the central nervous system, highlighting their potential as analgesic agents (Wujec, Kędzierska, Kuśmierz, Plech, Wróbel, Paneth, Orzelska, Fidecka, & Paneth, 2014).
Agricultural and Industrial Applications
Beyond pharmacological interests, semicarbazides have applications in agriculture and industry, demonstrating their versatility in various fields (Asghar, Yasin, Habib-ur-Rehman, & Aziz, 2010).
Fluorescent Probing and Imaging
Derivatives featuring sulfonyl semicarbazide groups have been developed as selective recognition sites for designing fluorescent probes, enabling the detection of hypochlorous acid in biological samples (Ye, Bian, Huang, Lin, Zhan, & Zheng, 2020).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or areas where further study is needed.
Propiedades
IUPAC Name |
1-[[2-(4-ethylphenoxy)acetyl]amino]-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-3-14-6-8-15(9-7-14)26-12-17(22)19-20-18(23)21-27(24,25)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHOMOVVMSQYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Ethylphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

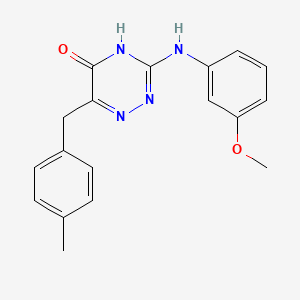
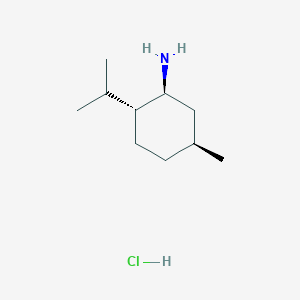
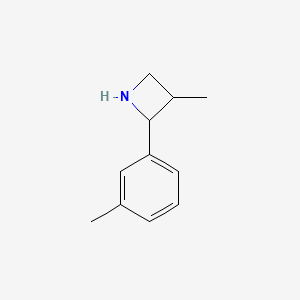
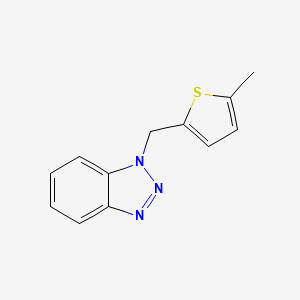
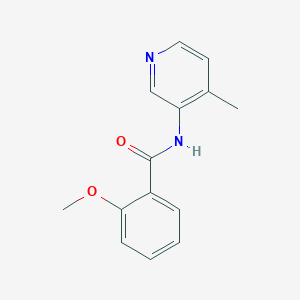
![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride](/img/structure/B2626948.png)
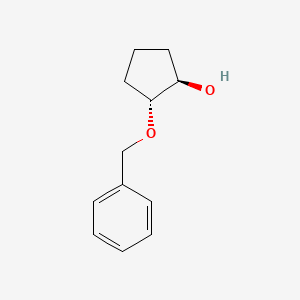
![Methyl 3-(3-bromophenyl)-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2626952.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626953.png)
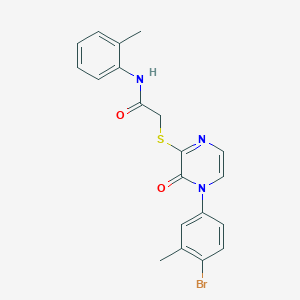
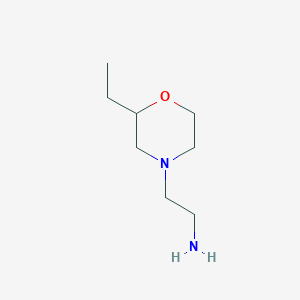
![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2626960.png)
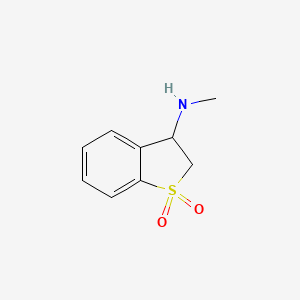
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626962.png)